ethyl 2-diazo-3-oxo-4-phenoxybutanoate
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Overview
Description
Ethyl 2-diazo-3-oxo-4-phenoxybutanoate is an organic compound with the molecular formula C12H12N2O4 It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-diazo-3-oxo-4-phenoxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with phenol in the presence of a base to form ethyl 3-oxo-4-phenoxybutanoate. This intermediate is then treated with a diazotizing agent, such as diazomethane, to introduce the diazo group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-diazo-3-oxo-4-phenoxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo compounds, while reduction results in amines .
Scientific Research Applications
Ethyl 2-diazo-3-oxo-4-phenoxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-diazo-3-oxo-4-phenoxybutanoate involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can undergo various reactions, including insertion into C-H and X-H bonds (where X can be O, N, S, etc.), leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-diazo-3-oxo-3-phenylpropanoate
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
- Ethyl 2-diazo-3-oxopentanoate
Uniqueness
Ethyl 2-diazo-3-oxo-4-phenoxybutanoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific organic transformations and applications where other diazo compounds may not be as effective .
Properties
CAS No. |
14650-51-2 |
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Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 2-diazo-3-oxo-4-phenoxybutanoate |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-12(16)11(14-13)10(15)8-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
URMHJOVHUTUYOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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